molecular formula C9H10INO2 B1272667 3-Amino-3-(3-iodophenyl)propanoic acid CAS No. 299169-95-2

3-Amino-3-(3-iodophenyl)propanoic acid

Cat. No.: B1272667
CAS No.: 299169-95-2
M. Wt: 291.09 g/mol
InChI Key: ZBOWULRIADNEHR-UHFFFAOYSA-N
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Description

3-Amino-3-(3-iodophenyl)propanoic acid is an organic compound with the molecular formula C9H10INO2 It is a derivative of phenylalanine, where the phenyl group is substituted with an iodine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-iodophenyl)propanoic acid typically involves the iodination of phenylalanine derivatives. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenyl ring. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) in an acidic medium.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-iodophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Deiodinated phenylalanine derivatives.

    Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3-(3-iodophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for radiolabeled compounds used in diagnostic imaging.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-iodophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to these targets through halogen bonding and hydrophobic interactions. This can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-L-phenylalanine: Similar structure with iodine at the para position.

    2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid: Contains an additional hydroxyl group on the phenyl ring.

    3-Amino-3-(4-nitrophenyl)propanoic acid: Contains a nitro group instead of an iodine atom.

Uniqueness

3-Amino-3-(3-iodophenyl)propanoic acid is unique due to the specific positioning of the iodine atom at the meta position, which can influence its chemical reactivity and biological activity differently compared to its para or ortho analogs. This unique positioning can result in distinct binding interactions and functional properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-amino-3-(3-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOWULRIADNEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378228
Record name 3-amino-3-(3-iodophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299169-95-2
Record name 3-amino-3-(3-iodophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Malonic acid (2.2 g, 21.5 mmol) and 3-iodobenzaldehyde (5 g, 21.5 mmol) were suspended in ethanol (50 mL) and ammonium acetate (1.66 g, 21.5 mmol) was added and the reaction heated to a reflux overnight. The reaction was cooled to room temperature filtered and washed with ethanol followed by ether and dried to afford the product (3.4 g, 11.6 mmol, 54%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 7.80 (s, 1H), 7.64 (dd, J=7.8 Hz, 1H), 7.42 (dd, J=7.6 Hz, 1H), 7.16 (dd, J=7.8 Hz, 1H), 7.14 (dd, J=7.6 Hz, 1H), 4.21 (m, 1H), 2.36 (m, 2H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.66 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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